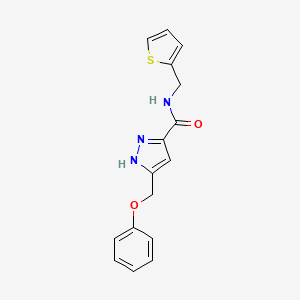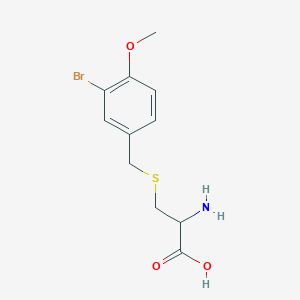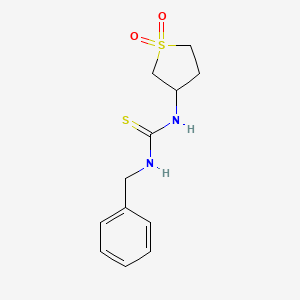![molecular formula C16H13ClF3NOS B3928925 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3928925.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the activation of the mu-opioid receptor, this compound can reduce the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to block the analgesic effects of opioids in animal models, indicating that it can be used to study the role of the mu-opioid receptor in pain management. This compound has also been shown to reduce the rewarding effects of opioids, which makes it a potential therapeutic agent for addiction. This compound has been shown to have no significant effects on locomotor activity, anxiety, or depression-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide has several advantages as a research tool. It is a selective antagonist of the mu-opioid receptor, which means that it does not affect other opioid receptors. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It has a low solubility in water, which makes it difficult to administer in vivo. This compound also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide research. One potential direction is to investigate the role of the mu-opioid receptor in chronic pain and the development of tolerance to opioids. Another direction is to study the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. This compound could also be used to study the role of the mu-opioid receptor in other psychiatric disorders, such as depression and anxiety. Finally, this compound could be used to develop new therapeutic agents for pain management and addiction.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide has been extensively used in scientific research to study the mu-opioid receptor and its role in pain management and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function. This compound has also been used to investigate the role of the mu-opioid receptor in stress-induced analgesia, tolerance, and dependence.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-12-5-3-2-4-6-12)15(22)21-11-7-8-14(17)13(9-11)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRHUYILIYRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-N-methylbenzamide](/img/structure/B3928845.png)
![ethyl 4-[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3928851.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3928870.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B3928871.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B3928874.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3928877.png)

![3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928891.png)


![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B3928921.png)
![2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3928932.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)